

1,5-Naphthyridin-3-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Naphthyridin-3-ol

Cat. No.: B169152

[Get Quote](#)

An In-depth Technical Guide to 1,5-Naphthyridin-3-ol

This technical guide provides a comprehensive overview of **1,5-Naphthyridin-3-ol**, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, molecular structure, and explores its relevance in medicinal chemistry, supported by experimental data and protocols.

Core Compound Information

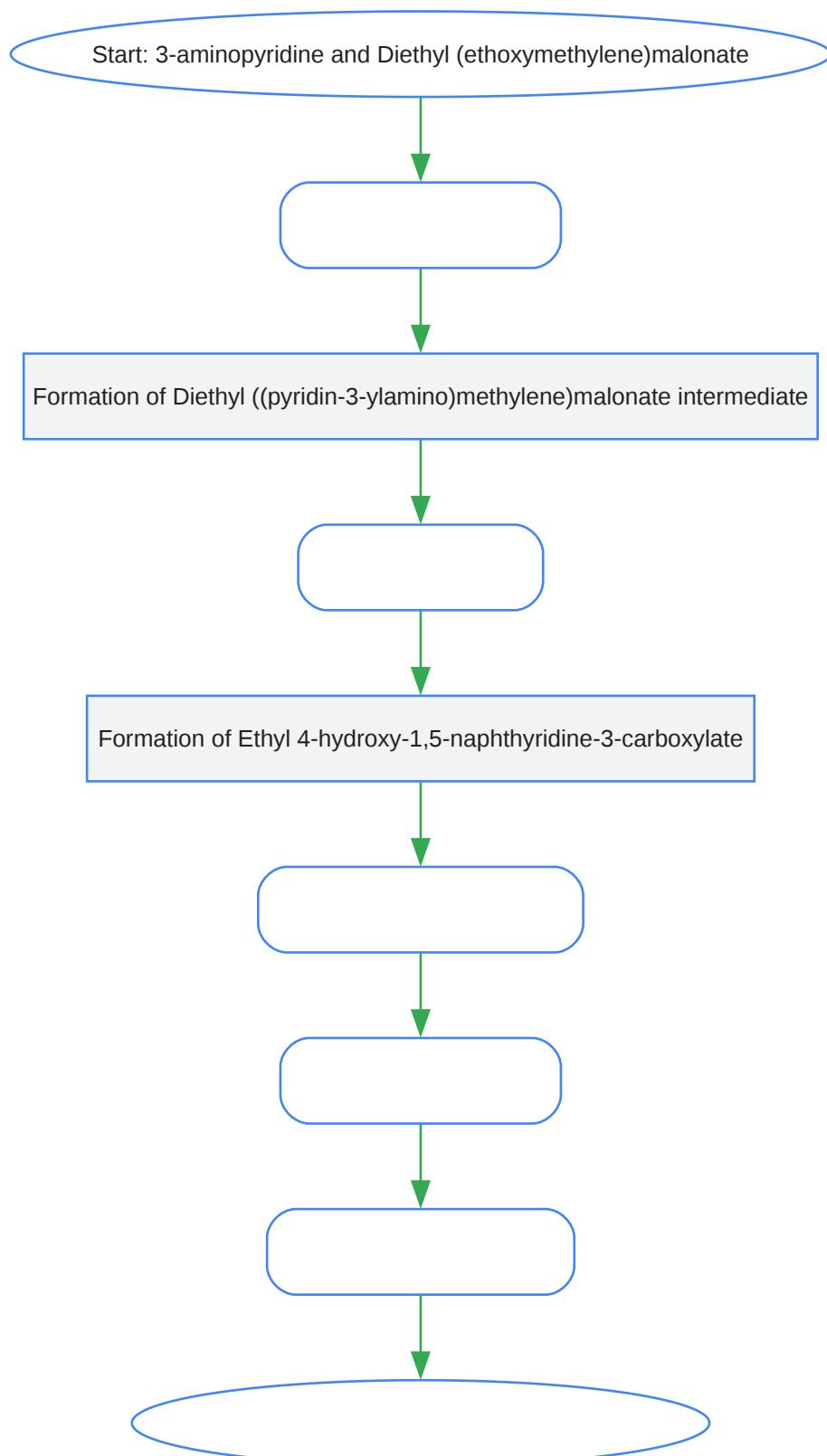
1,5-Naphthyridin-3-ol is a heterocyclic compound featuring a fused bicyclic system of two pyridine rings. The presence of a hydroxyl group at the 3-position is a key feature influencing its chemical reactivity and potential biological activity.

Chemical and Physical Properties

The fundamental properties of **1,5-Naphthyridin-3-ol** are summarized in the table below.

Property	Value	Reference
CAS Number	14756-78-6	
Molecular Formula	C ₈ H ₆ N ₂ O	
Molecular Weight	146.15 g/mol	
Appearance	Solid, Lyophilized powder	
SMILES	Oc1cnc2cccnc2c1	
InChI	1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H	

Molecular Structure


The molecular structure of **1,5-Naphthyridin-3-ol** is depicted below.

Caption: Molecular structure of **1,5-Naphthyridin-3-ol**.

Synthesis Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through various established organic reactions. While a specific protocol for **1,5-Naphthyridin-3-ol** is not readily available, the Gould-Jacobs reaction is a common and adaptable method for preparing hydroxynaphthyridine derivatives.[\[1\]](#)

A generalized workflow for the synthesis of a 4-hydroxy-1,5-naphthyridine derivative via the Gould-Jacobs reaction is presented below. This can be conceptually adapted for the synthesis of the 3-hydroxy isomer.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Gould-Jacobs synthesis of a hydroxynaphthyridine.

Spectroscopic Data

While experimental spectra for **1,5-Naphthyridin-3-ol** are not widely published, predicted spectroscopic data can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of **1,5-Naphthyridin-3-ol** are presented below. These are predicted values and may vary based on the solvent and experimental conditions.

Table 1: Predicted ^1H NMR Data

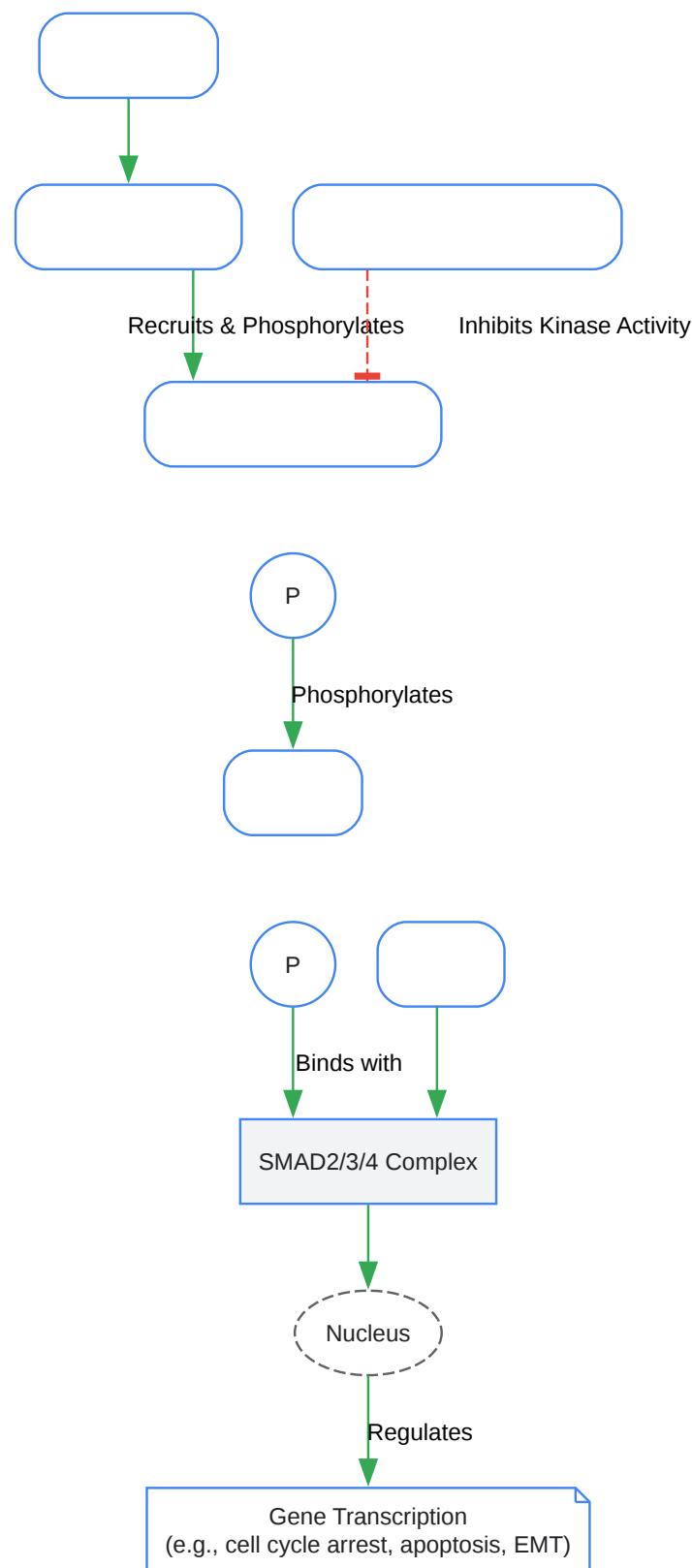
Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H2	~8.2-8.4	Singlet
H4	~7.0-7.2	Singlet
H6	~8.8-9.0	Doublet of doublets
H7	~7.5-7.7	Doublet of doublets
H8	~8.4-8.6	Doublet of doublets
OH	> 10.0	Broad Singlet

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~140-145
C3	~155-160
C4	~110-115
C4a	~135-140
C6	~150-155
C7	~120-125
C8	~130-135
C8a	~145-150

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and MS Data


Spectroscopy	Feature	Predicted Value/Observation
IR	O-H stretch (hydroxyl)	~3200-3600 cm^{-1} (broad)
C=N stretch (aromatic)	~1600-1650 cm^{-1}	
C=C stretch (aromatic)	~1450-1600 cm^{-1}	
MS (EI)	Molecular Ion $[\text{M}]^+$	$\text{m/z} = 146$
Key Fragmentation	Loss of CO, HCN	

Applications in Drug Discovery and Biological Activity

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[1] These include potential as anticancer, antimicrobial, and antileishmanial agents.^{[2][3]}

Inhibition of TGF- β Signaling Pathway

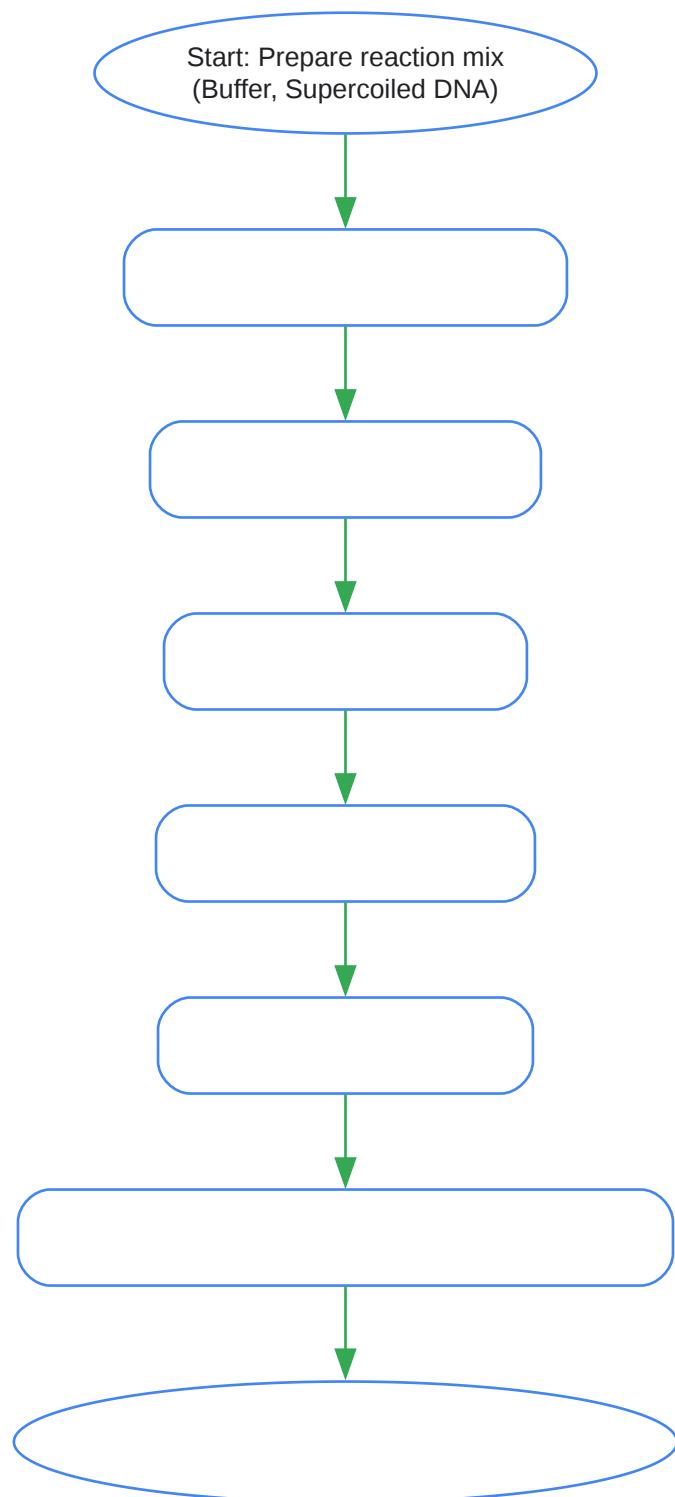
Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF- β) type I receptor (ALK5).[3] The TGF- β signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.[4][5]

[Click to download full resolution via product page](#)

Caption: TGF- β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

Table 4: Biological Activity of Select 1,5-Naphthyridine Derivatives

Compound	Target	Activity (IC ₅₀)	Disease Area	Reference
RepSox	ALK5	4 nM	Cancer, Fibrosis	[3]
Compound 22 (derivative)	Leishmania infantum amastigotes	0.58 μM	Leishmaniasis	[2]


Topoisomerase I Inhibition

Certain 1,5-naphthyridine derivatives have shown potential as topoisomerase I inhibitors, a validated target in cancer therapy.[\[2\]](#) Topoisomerase I is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Experimental Protocols

Topoisomerase I Inhibition Assay

A common method to screen for topoisomerase I inhibitors is the DNA relaxation assay. This assay measures the ability of a compound to inhibit the enzyme's function of converting supercoiled DNA to its relaxed form.

[Click to download full resolution via product page](#)

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Experimental Details:

- Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), the test compound at various concentrations, and nuclease-free water to a final volume of 20 µL.[6]
- Enzyme Addition: Add purified Topoisomerase I enzyme to initiate the reaction. Include positive (known inhibitor like camptothecin) and negative (no enzyme, no inhibitor) controls.
- Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[6]
- Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye. [6]
- Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.[6]
- Visualization and Analysis: Stain the gel with ethidium bromide and visualize under a UV transilluminator. The inhibition of the enzyme is determined by the persistence of the faster-migrating supercoiled DNA band compared to the control where the DNA is relaxed.

Conclusion

1,5-Naphthyridin-3-ol, with its distinct chemical structure, serves as a valuable scaffold in the field of medicinal chemistry. The reactivity of its core and the potential for derivatization make it and its analogues promising candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this compound class further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on drugs targeting the TGF- β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [exp-oncology.com.ua]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- To cite this document: BenchChem. [1,5-Naphthyridin-3-ol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169152#1-5-naphthyridin-3-ol-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com